molecular formula C21H29N3O B6003226 2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol

2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol

Cat. No.: B6003226
M. Wt: 339.5 g/mol
InChI Key: IVACGURDWMTGAV-UHFFFAOYSA-N
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Description

2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a phenyl group and an ethanol moiety

Properties

IUPAC Name

2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-22-13-14-24(17-21(22)12-15-25)16-18-8-10-20(11-9-18)23(2)19-6-4-3-5-7-19/h3-11,21,25H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVACGURDWMTGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC=C(C=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol typically involves multiple steps. One common approach is the nucleophilic substitution reaction where an appropriate piperazine derivative is reacted with a benzyl halide derivative under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetaldehyde or acetic acid, while nitration of the aromatic ring can produce nitro derivatives .

Scientific Research Applications

2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ethanol moiety can participate in hydrogen bonding .

Comparison with Similar Compounds

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